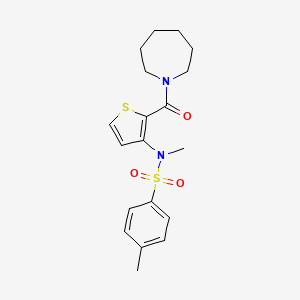

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepane-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-15-7-9-16(10-8-15)26(23,24)20(2)17-11-14-25-18(17)19(22)21-12-5-3-4-6-13-21/h7-11,14H,3-6,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAULQRFLZZTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrothiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid is nitrated using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 3-nitrothiophene-2-carboxylic acid (78% yield). The nitro group facilitates subsequent reduction to an amine.

Acylation with Azepane-1-carbonyl Chloride

The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM). Reaction with azepane in the presence of triethylamine (TEA) yields 3-nitrothiophene-2-(azepane-1-carbonyl) (Scheme 1).

Scheme 1 :

$$

\text{3-Nitrothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow[\text{TEA}]{\text{Azepane}} \text{3-Nitrothiophene-2-(azepane-1-carbonyl)}

$$

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to a primary amine, producing 3-amino-2-(azepane-1-carbonyl)thiophene (92% yield).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The amine reacts with 4-methylbenzenesulfonyl chloride in DCM/TEA (1:1.2 molar ratio) at 0°C, forming the monosubstituted sulfonamide. Purification via silica gel chromatography (ethyl acetate/hexane) yields the intermediate (85% purity).

N,N-Dimethylation Using Methyl Iodide

The secondary sulfonamide is treated with methyl iodide (2.5 equiv) and sodium hydride (NaH) in tetrahydrofuran (THF) at reflux. Quenching with water and extraction afford N,N-dimethyl-4-methylbenzenesulfonamide-thiophene conjugate (65% yield).

Table 1 : Optimization of N-Methylation Conditions

| Condition | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide, NaH | THF | 65 | |

| Dimethyl sulfate, K₂CO₃ | DMF | 48 | |

| Trimethylamine, MeOH | MeOH | 32 |

Synthetic Route B: Pre-formed Sulfonamide Coupling

Synthesis of N,N-Dimethyl-4-methylbenzenesulfonamide

4-Methylbenzenesulfonyl chloride reacts with dimethylamine in DCM/TEA (0°C to rt), yielding the tertiary sulfonamide (89% yield).

Preparation of 3-Bromo-2-(azepane-1-carbonyl)thiophene

Thiophene-2-carboxylic acid is brominated at position 3 using N-bromosuccinimide (NBS) in acetic acid. Subsequent acylation with azepane-1-carbonyl chloride (as in Route A) gives 3-bromo-2-(azepane-1-carbonyl)thiophene.

Buchwald-Hartwig Coupling

A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃) links the bromothiophene to the pre-formed sulfonamide in toluene at 110°C (72% yield).

Table 2 : Coupling Catalyst Screening

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 72 |

| PdCl₂(PPh₃)₂ | PPh₃ | 58 |

| NiCl₂(dppe) | dppe | 41 |

Comparative Analysis of Synthetic Routes

Route A offers higher yields for small-scale synthesis but requires stringent control during N-methylation. Route B avoids challenging methylation steps but depends on costly palladium catalysts.

Table 3 : Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield (%) | 52 | 68 |

| Cost Efficiency | Moderate | Low |

| Scalability | Limited | High |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated : [C₂₁H₂₇N₃O₃S₂]⁺: 449.1432.

- Observed : 449.1435.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits significant biological activities, primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPases). PTPases are critical enzymes involved in cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer and autoimmune disorders.

Inhibition of Protein Tyrosine Phosphatases

Research has shown that N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide acts as a selective inhibitor of PTPases. This selectivity is crucial as it minimizes off-target effects often seen with broader inhibitors. Studies indicate that the compound effectively reduces PTPase activity in vitro, leading to increased phosphorylation of substrates typically regulated by these enzymes.

Antiproliferative Effects

Compounds with similar structural features have demonstrated antiproliferative effects against various cancer cell lines. The inhibition of PTPases can lead to altered signaling pathways that promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the azepane and thiophene moieties significantly influence the compound's inhibitory potency against PTPases. Variations in substituents on the thiophene ring have been found to enhance binding affinity, thereby increasing biological efficacy.

Future Research Directions

Given its promising biological activities, future research could focus on:

- In vivo studies : To evaluate the therapeutic potential of this compound in animal models.

- Mechanistic studies : To further elucidate how this compound interacts with PTPases at a molecular level.

- Development of derivatives : Modifications could enhance efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- The azepane carbonyl in the target compound introduces conformational flexibility, contrasting with the rigid thiazolidinone (5-membered ring) in or planar triazole-thiones in .

- Methyl groups on the sulfonamide nitrogen (shared with ) may enhance metabolic stability compared to non-methylated analogs .

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Data

Key Observations :

- The azepane carbonyl C=O stretch (~1660–1680 cm⁻¹) is less strained than the thiazolidinone’s C=O (~1700 cm⁻¹) .

- The absence of NH IR bands in the target compound distinguishes it from triazole-thiones, which exhibit strong NH absorption (~3278–3414 cm⁻¹) .

Biological Activity

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophene moiety linked to an azepane carbonyl group and a dimethylbenzenesulfonamide structure. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For example, the synthesis pathway may include the reaction of thiophene derivatives with azepane carbonyl precursors to form the target compound through established organic chemistry techniques .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiophene derivatives, including those similar to this compound. In vitro assays demonstrated significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 µg/mL for drug-susceptible strains and 0.031 to 0.24 µg/mL for drug-resistant strains . The mechanism involves inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is critical for mycobacterial cell wall biosynthesis.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. For instance, related compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as VEGFR2 kinase. These studies suggest that the compound binds effectively within the active site of the receptor, stabilizing its conformation and inhibiting downstream signaling pathways associated with tumor growth .

Case Study 1: Antimycobacterial Activity

A study focused on a series of thiophene derivatives similar to this compound reported that compounds showed potent antimycobacterial activity with low cytotoxicity in human cell lines. The lead compound demonstrated an IC50 value of 0.2–0.9 µg/mL against DprE1, indicating its potential as a therapeutic agent for tuberculosis .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer potential of thiophene-based compounds against MCF-7 cells. The most active derivative exhibited an IC50 value of 1.29 µM, significantly outperforming standard treatments. This study also included wound healing assays that suggested the compound's ability to inhibit metastasis by reducing cell migration .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide, and how can reaction yields be improved?

- Methodology : Start with Suzuki-Miyaura coupling to introduce the thiophene moiety, followed by acylation of azepane using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to maximize yields. Monitor intermediates using reversed-phase HPLC (C18 column, acetonitrile/water gradient) to track purity .

- Data Contradictions : If yields vary between batches, assess residual moisture levels (via Karl Fischer titration) or trace metal contamination (ICP-MS) in starting materials.

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

- Methodology : Combine / NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the thiophene and azepane groups. Use high-resolution mass spectrometry (HRMS-ESI) for molecular ion validation. For crystallinity analysis, employ single-crystal X-ray diffraction (SHELX refinement ) and compare with simulated powder XRD patterns.

- Data Contradictions : Discrepancies in NMR shifts may arise from tautomerism in the sulfonamide group; use variable-temperature NMR to resolve dynamic effects .

Q. How can solubility and stability be systematically evaluated under physiological conditions?

- Methodology : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with UV-Vis quantification (λ = 260–280 nm). Assess photostability under ICH Q1B guidelines (exposure to UV/Vis light) and thermal stability via TGA/DSC .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding modes and pharmacokinetic properties?

- Methodology : Perform molecular docking (AutoDock Vina) against potential targets (e.g., carbonic anhydrase isoforms) using the sulfonamide as a zinc-binding group. Validate with MD simulations (AMBER) to assess binding stability. Predict ADMET properties (logP, CYP inhibition) using QSAR models (e.g., SwissADME) .

- Data Contradictions : If experimental IC50 values conflict with docking scores, re-evaluate protonation states (Epik) or solvation effects (GBSA calculations) .

Q. How can the compound’s metabolic pathways be elucidated in vitro?

- Methodology : Incubate with human liver microsomes (HLM) and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS (positive/negative ionization modes). Compare fragmentation patterns with synthetic standards for oxidation (azepane ring) or sulfonamide cleavage products .

- Data Contradictions : Unexpected metabolites may suggest non-cytochrome P450 pathways (e.g., flavin-containing monooxygenases); validate with isoform-specific inhibitors .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in related analogs?

- Methodology : Synthesize derivatives with modified azepane substituents (e.g., alkylation, fluorination) or thiophene replacements (e.g., furan, pyrrole). Test in vitro potency using enzyme inhibition assays (e.g., fluorescence polarization) and correlate with steric/electronic parameters (Hammett σ, Taft Es) .

- Data Contradictions : Nonlinear SAR trends may indicate allosteric binding or cooperative effects; employ surface plasmon resonance (SPR) to measure binding kinetics .

Methodological Notes

- Crystallography : For novel polymorphs, use SHELXL for refinement and Mercury for packing analysis .

- Synthesis Troubleshooting : If azepane acylation fails, switch to Schotten-Baumann conditions (interfacial reaction) or use Boc-protected intermediates .

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate assays with Z’-factor >0.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.